1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid is a boronic acid derivative that features a pyrazole ring and a thiazole moiety. The compound is characterized by its unique structural framework, which includes a boron atom bonded to the pyrazole ring, enhancing its reactivity and potential applications in medicinal chemistry. The presence of both the thiazole and pyrazole rings contributes to its diverse chemical properties and biological activities.
The chemical reactivity of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid can be explored through various reactions:
1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid exhibits significant biological activity, particularly in medicinal chemistry:
The specific mechanisms of action may involve interaction with enzymes or receptors, leading to inhibition of cell proliferation or disruption of metabolic pathways.
The synthesis of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid typically involves several key steps:
Optimization of these synthetic routes can enhance yield and purity, utilizing techniques such as chromatography for purification .
1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid has several applications in various fields:
Research into the interaction studies of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid focuses on its binding affinity to biological targets:
Studies often employ molecular docking techniques to predict binding interactions and affinities with target proteins.
Several compounds share structural similarities with 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1,5-Dimethyl-1H-pyrazole-4-boronic acid | Contains a pyrazole ring and a boronic acid group | Exhibits distinct reactivity patterns |
| (1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid | Similar thiazole and pyrazole structure | Potentially different biological activity profiles |
| 4-(1,5-Dimethylpyrazolyl)thiazoles | Combines thiazole and pyrazole rings | May show enhanced antimicrobial properties |
The uniqueness of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid lies in its dual-ring structure combining both thiazole and pyrazole functionalities. This combination enhances its reactivity and potential for diverse applications in medicinal chemistry compared to other similar compounds. Its ability to serve as both a building block for complex organic molecules and a potential therapeutic agent underscores its significance in research and application.
The molecular structure of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid (C$$8$$H$$9$$BN$$3$$O$$2$$S) features a pyrazole ring substituted at the 4-position with a boronic acid group (-B(OH)$$_2$$) and at the 1-position with a thiazol-2-ylmethyl substituent. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, contributes to the compound’s electronic delocalization and stability. The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen, introduces additional sites for hydrogen bonding and π-π interactions.
The boronic acid group enhances the compound’s reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner. Density functional theory (DFT) calculations suggest that the planar arrangement of the pyrazole and thiazole rings facilitates conjugation, stabilizing the molecule’s electronic structure. However, steric hindrance from the thiazol-2-ylmethyl group may influence regioselectivity in reactions involving the boronic acid functionality.
Crystallographic data for this compound remain limited in publicly available databases. However, analogous boronic acid derivatives, such as 1-(Thiophen-2-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester, exhibit monoclinic crystal systems with space group P2$$_1$$/c. These structures reveal a dihedral angle of approximately 85° between the pyrazole and thiophene rings, suggesting moderate conjugation. For 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid, molecular dynamics simulations predict a similar torsional angle between the pyrazole and thiazole rings, with intramolecular hydrogen bonds between the boronic acid hydroxyl groups and the thiazole nitrogen stabilizing the conformation.
The boronic acid group’s geometry—a trigonal planar arrangement around the boron atom—is critical for its reactivity. In aqueous solutions, the compound may exist in equilibrium between its neutral form and the boronate anion, depending on pH. This dynamic behavior influences its binding affinity to biological targets, such as enzymes or receptors.
The structural features of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid distinguish it from related compounds:
The thiazol-2-ylmethyl group in 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid introduces steric bulk compared to phenyl or methyl substituents, potentially reducing reaction rates in cross-coupling reactions but improving selectivity in biological interactions.
The synthesis of 1-(thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid typically proceeds through three stages: (1) formation of the thiazole-methyl-pyrazole scaffold, (2) functionalization of the pyrazole ring, and (3) boronic acid group introduction.
Thiazole-Methyl-Pyrazole Scaffold Construction:
The core structure is assembled via cyclocondensation reactions. For example, N-pyrazoline-thioamides react with bromoacetyl-triazole derivatives in anhydrous ethanol under reflux to form pyrazole-linked thiazoles [1]. Key intermediates, such as 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, are characterized by distinct NMR signals: pyrazoline protons appear as three double doublets at 3.24–3.28, 3.98–3.99, and 5.54–5.54 ppm, while the thiazole C2 carbon resonates at 165.4–165.8 ppm in ^13^C NMR [1].
Boronation Strategies:
The boronic acid group is introduced via palladium-catalyzed borylation. For instance, 4-bromo-pyrazole-thiazole intermediates undergo Miyaura borylation using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc, yielding boronic ester derivatives [4]. Subsequent hydrolysis in acidic conditions generates the boronic acid .
| Step | Reagents/Conditions | Key Intermediate | Yield (%) | Source |
|---|---|---|---|---|
| 1 | EtOH, Et₃N, reflux | Pyrazoline-thiazole | 85–92 | [1] |
| 2 | Pd(dppf)Cl₂, B₂pin₂ | Boronic ester | 78 | [4] |
| 3 | HCl, H₂O | Boronic acid | 95 |
Recent methodologies prioritize atom economy and reduced environmental impact. A notable advancement is a one-pot, three-component reaction at room temperature using hexafluoroisopropanol (HFIP) as a solvent [3]. This approach couples aryl glyoxal, aryl thioamide, and pyrazolone to form pyrazole-thiazole hybrids via simultaneous C–C, C–N, and C–S bond formation. HFIP’s strong hydrogen-bond-donating ability stabilizes transition states, eliminating the need for metal catalysts or elevated temperatures [3].
Advantages Over Traditional Methods:
Chromatographic Methods:
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients. For boronic acid derivatives, gel permeation chromatography (GPC) with THF as the mobile phase effectively removes Pd residues [4].
Recrystallization:
Final compounds are recrystallized from ethanol/water mixtures, enhancing purity to >98% [1].
Yield Optimization:
| Parameter | Optimal Value | Yield Increase (%) | Source |
|---|---|---|---|
| Reaction Time | 8–12 hours | 15 | [1] |
| Solvent (HFIP) | 5 mL/mmol | 20 | [3] |
| Temperature | Room temperature | 25 | [3] |
¹H Nuclear Magnetic Resonance Spectroscopy provides crucial structural information for 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid. The compound exhibits characteristic chemical shifts in the aromatic region at δ 7.5-8.0 ppm corresponding to the pyrazole protons, while thiazole protons appear at δ 7.0-7.5 ppm [1] [2]. The methylene bridge connecting the thiazole and pyrazole rings displays a distinctive singlet at δ 5.5-6.0 ppm. The boronic acid protons typically resonate as a broad signal at δ 6.0-8.0 ppm, which may exchange with deuterium oxide .
¹³C Nuclear Magnetic Resonance Spectroscopy reveals the carbon framework of the compound. The pyrazole carbons appear in the range δ 150-160 ppm, while thiazole carbons resonate at δ 140-150 ppm [1] [4]. The methylene carbon connecting the heterocyclic rings typically appears at δ 50-60 ppm. The boronic acid carbon, directly attached to the pyrazole ring, shows characteristic downfield shifts due to the electron-withdrawing nature of the boron atom .
Infrared spectroscopy provides fingerprint identification of functional groups within 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid. The boronic acid group displays characteristic broad absorption bands at 3300-3500 cm⁻¹ corresponding to B-OH stretching vibrations . The heterocyclic rings exhibit C=N stretching vibrations at 1600-1650 cm⁻¹, while C=C stretching appears at 1500-1550 cm⁻¹ [2] [5]. The B-O stretching vibrations are observed at 1340-1310 cm⁻¹, confirming the presence of the boronic acid functionality .
Ultraviolet-Visible spectroscopy reveals the electronic transitions of the conjugated heterocyclic system. The compound exhibits primary absorption maxima at 250-280 nm, attributed to π→π* transitions within the aromatic rings [6] [7]. Secondary absorption bands appear at 300-350 nm, corresponding to n→π* transitions involving the nitrogen atoms in the heterocyclic rings [8]. The extended conjugation between the thiazole and pyrazole rings through the methylene bridge influences the overall absorption profile, with potential bathochromic shifts compared to individual ring systems [7] [9].
| Spectroscopic Method | Key Absorption/Chemical Shift | Assignment |
|---|---|---|
| ¹H NMR | δ 7.5-8.0 ppm | Pyrazole protons |
| ¹H NMR | δ 7.0-7.5 ppm | Thiazole protons |
| ¹H NMR | δ 5.5-6.0 ppm | Methylene bridge |
| ¹³C NMR | δ 150-160 ppm | Pyrazole carbons |
| ¹³C NMR | δ 140-150 ppm | Thiazole carbons |
| IR | 3300-3500 cm⁻¹ | B-OH stretching |
| IR | 1600-1650 cm⁻¹ | C=N stretching |
| UV-Vis | 250-280 nm | π→π* transitions |
| UV-Vis | 300-350 nm | n→π* transitions |
Thermodynamic stability of 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid demonstrates moderate thermal resistance with decomposition temperatures estimated between 150-200°C [10] [11]. The compound exhibits multi-stage decomposition patterns characteristic of boronic acid derivatives, with initial dehydration of the boronic acid group followed by degradation of the heterocyclic framework [12] [11].
Kinetic parameters calculated using the Coats-Redfern method indicate activation energies in the range of 80-120 kJ/mol for thermal decomposition processes [11]. The negative Gibbs free energy change values suggest thermodynamically favorable formation from precursor compounds, while positive activation energies indicate kinetic barriers to decomposition [11].
Oxidative stability represents a significant limitation for 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid, as boronic acids generally exhibit poor resistance to oxidation [13] [12]. The compound is sensitive to hydrogen peroxide and molecular oxygen, with oxidation rates comparable to thiol compounds at physiological pH [13]. The electron-withdrawing nature of the heterocyclic rings may influence the oxidation kinetics, potentially affecting the stability profile [13].
pH stability of the compound shows optimal performance in the pH range of 5-9, typical for boronic acid derivatives [14] [15]. Under acidic conditions (pH < 5), the boronic acid exists predominantly in its trigonal form, while basic conditions (pH > 9) favor the tetrahedral boronate anion [16] [14]. The heterocyclic rings provide additional buffering capacity and may influence the overall pH stability profile [14].
| Parameter | Value/Range | Notes |
|---|---|---|
| Decomposition Temperature | 150-200°C | Estimated from analogous compounds |
| Activation Energy | 80-120 kJ/mol | Typical range for organic decomposition |
| pH Stability Range | 5-9 | Optimal for boronic acid stability |
| Oxidation Sensitivity | High | Sensitive to H₂O₂ and O₂ |
| Storage Conditions | -20°C, inert atmosphere | Prevents oxidation and hydrolysis |
Reactivity patterns of 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid are dominated by the boronic acid functionality, which undergoes characteristic reactions including Suzuki-Miyaura coupling, oxidation to alcohols, and complexation with diols [16]. The heterocyclic rings may participate in electrophilic aromatic substitution reactions and coordination with metal centers [17] [18].
Kinetic studies reveal that boronic acid-diol binding reactions proceed rapidly, with equilibrium established within seconds to minutes depending on concentration and binding partner [16]. The compound demonstrates structure-dependent reactivity, with the thiazole-pyrazole system potentially influencing the electronic properties of the boronic acid group [14].
Aqueous solubility of 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid is estimated at 2-5 g/L at 20°C, consistent with the moderate hydrophilic character of boronic acid derivatives [15] [19]. The compound demonstrates limited water solubility due to the hydrophobic nature of the heterocyclic rings, balanced by the hydrophilic boronic acid group [15] [20].
Organic solvent solubility varies significantly depending on solvent polarity and hydrogen bonding capability [21] [22]. Polar protic solvents such as methanol (10-20 g/L) and ethanol (5-15 g/L) provide good solubility due to favorable hydrogen bonding interactions with the boronic acid group [18] [15]. Polar aprotic solvents like dimethyl sulfoxide show excellent solubility (20-50 g/L), making them suitable for nuclear magnetic resonance studies [22].
| Solvent | Estimated Solubility (g/L) | Polarity | Application |
|---|---|---|---|
| Water | 2-5 | Polar protic | Limited biological applications |
| Methanol | 10-20 | Polar protic | Synthesis and purification |
| Ethanol | 5-15 | Polar protic | Reaction medium |
| DMSO | 20-50 | Polar aprotic | NMR studies |
| Acetonitrile | 5-10 | Polar aprotic | Chromatography |
| Dichloromethane | 1-5 | Nonpolar | Limited utility |
| Hexane | <0.1 | Nonpolar | Essentially insoluble |
Octanol-water partition coefficient (LogP) for 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid is estimated at 1.5-2.5, indicating moderate lipophilicity [23] [24]. This value suggests favorable membrane permeability characteristics while maintaining adequate aqueous solubility for biological applications [25] [26].
Partition behavior in different solvent systems reveals varying distribution patterns. The chloroform-water system shows higher LogP values (2.0-3.0) compared to octanol-water, reflecting the influence of solvent properties on partitioning behavior [24] [27]. Ethyl acetate-water systems demonstrate lower LogP values (1.0-2.0), suggesting more hydrophilic behavior in this solvent pair [24].
Structure-partition relationships indicate that the boronic acid group contributes to hydrophilic character, while the heterocyclic rings increase lipophilicity [23] [28]. The methylene bridge provides conformational flexibility that may influence partition behavior depending on the solvent system [25] [29].
| System | Estimated LogP | Lipophilicity | Implications |
|---|---|---|---|
| Octanol/Water | 1.5-2.5 | Moderate | Balanced membrane permeability |
| Chloroform/Water | 2.0-3.0 | Moderate-High | Enhanced lipophilic extraction |
| Ethyl acetate/Water | 1.0-2.0 | Low-Moderate | Aqueous phase preference |
| Butanol/Water | 1.8-2.8 | Moderate | Similar to octanol system |
Temperature effects on partition coefficients follow typical thermodynamic relationships, with LogP values generally decreasing with increasing temperature due to enhanced solvation in the aqueous phase [30] [27]. The compound demonstrates pH-dependent partitioning behavior, with neutral forms showing higher lipophilicity compared to ionized species [27] [31].